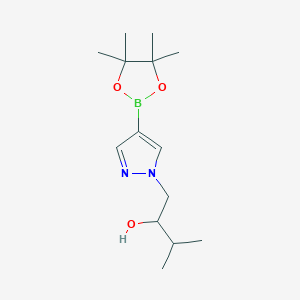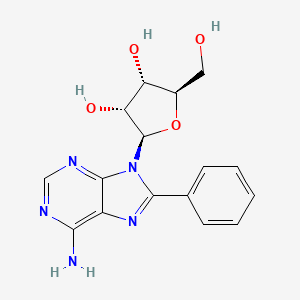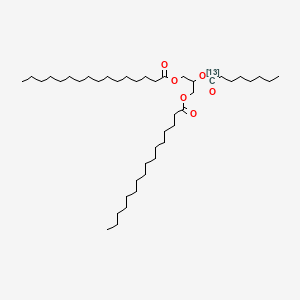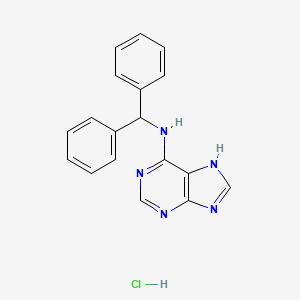![molecular formula C22H25NO2 B12939028 [4-(1-Hexyl-1H-indol-2-yl)phenyl]acetic acid CAS No. 88561-09-5](/img/structure/B12939028.png)
[4-(1-Hexyl-1H-indol-2-yl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features a hexyl group attached to the indole ring, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid typically involves the construction of the indole ring followed by the introduction of the hexyl group and the phenylacetic acid moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The hexyl group can be introduced through alkylation reactions, and the phenylacetic acid moiety can be attached via Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Acylation: The phenylacetic acid moiety can undergo acylation reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Acylation: Acyl chlorides or anhydrides are used in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Acylation: Esters or amides of phenylacetic acid.
Applications De Recherche Scientifique
2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, influencing cellular processes. The hexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The phenylacetic acid moiety can contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
2-Phenylindole: Lacks the hexyl group but shares the indole and phenyl moieties.
1-Hexyl-2-phenylindole: Similar structure but without the acetic acid moiety.
Uniqueness
2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid is unique due to the combination of the hexyl group, indole ring, and phenylacetic acid moiety. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
88561-09-5 |
|---|---|
Formule moléculaire |
C22H25NO2 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
2-[4-(1-hexylindol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C22H25NO2/c1-2-3-4-7-14-23-20-9-6-5-8-19(20)16-21(23)18-12-10-17(11-13-18)15-22(24)25/h5-6,8-13,16H,2-4,7,14-15H2,1H3,(H,24,25) |
Clé InChI |
VFWJLEZAOBNSGM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



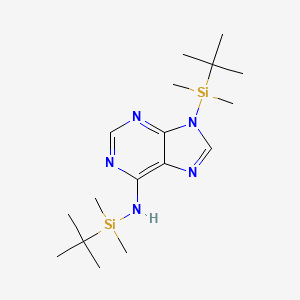
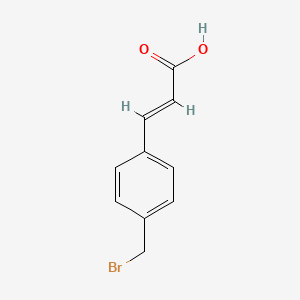
![(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)methanol](/img/structure/B12938976.png)
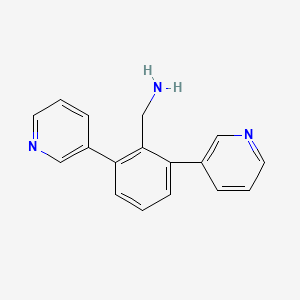
![6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12938982.png)

